![molecular formula C11H12N4 B5592120 5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline CAS No. 310457-43-3](/img/structure/B5592120.png)

5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline has been explored in different studies. For example, Glushkov et al. (2008) described the preparation of 2-aryl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolinium salts as precursors for N-heterocyclic carbenes, indicating the compound's relevance in the synthesis of more complex structures (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline have been investigated. Sokol et al. (2001) determined the crystal structure of a derivative, providing insights into its molecular configuration (Sokol, Davydov, Ryabov, Merkur’eva, Shklyaev, Glushkov, & Sergienko, 2001).

Chemical Reactions and Properties

The compound's involvement in chemical reactions and its properties have been a subject of research. Glushkov et al. (2000) explored the synthesis of substituted derivatives, demonstrating its chemical reactivity (Glushkov, Shklyaev, Maiorova, Postanogova, & Feshina, 2000).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Copper(II) Complex Synthesis

A study highlighted the synthesis of a copper(II) complex with 5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline, revealing a polymeric chain structure through X-ray crystallography. The compound exhibits a strongly distorted five-vertex polyhedron coordination around the copper(II) atom (Sokol et al., 2003).

Crystal Structure and IR/Electronic Spectra Studies

Another research focused on the crystal and molecular structures of a hemihydrate form of this compound, exploring its IR and electronic spectra and performing model quantum-chemical calculations (Sokol et al., 2001).

Synthesis of Substituted Derivatives

Research into the synthesis paths for substituted derivatives of the compound has been conducted, examining reactions with hydrazine hydrate and trifluoroacetic acid (Glushkov et al., 2000).

Chemical Properties and Reactions

Chemistry of N-Heterocyclic Carbenes

The compound's relevance in the rapidly progressing field of N-heterocyclic carbenes in modern organic synthesis was discussed, with a focus on its potential as a precursor for N-heterocyclic carbenes (Glushkov et al., 2008).

Transition Metal Complexes Synthesis

A study synthesized and analyzed eleven complexes of different metals with a variant of this compound, examining their structures through X-ray crystallography and spectroscopy (Sokol et al., 2003).

Synthesis of Barbituric Acid Derivatives

Research on reactions involving cotarnine derivatives with barbituric acid, leading to the synthesis of a specific spiro derivative, was also conducted, providing insights into possible reaction mechanisms (Krasnov et al., 2002).

Potential Applications in Medicinal Chemistry

Antimicrobial Studies

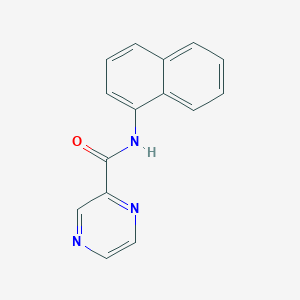

A recent study synthesized new chalcones incorporating the isoquinoline moiety, testing their antimicrobial properties against various bacteria and fungi. The study also included a docking study to understand the binding affinities of these compounds (Mukhtar et al., 2022).

Physicochemical Properties in Alkaloid Biosynthesis

The properties of corycavidine, related to the biosynthesis of isoquinoline alkaloids, were examined through various analytical techniques. This study provides a deep understanding of the compound's role in alkaloid biosynthesis (Kamigauchi et al., 2000).

Orientations Futures

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The progress of isoquinoline synthesis provides creative inspiration and expands novel ideas for researchers in this field .

Propriétés

IUPAC Name |

5,5-dimethyl-6H-tetrazolo[5,1-a]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-11(2)7-8-5-3-4-6-9(8)10-12-13-14-15(10)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPUINDENAEALQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NN=NN31)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350617 | |

| Record name | Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

310457-43-3 | |

| Record name | Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

![3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5592083.png)

![[5-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-2-furyl]methanol](/img/structure/B5592089.png)

![N-{2-[(dimethylamino)methyl]benzyl}-4-hydroxy-N-methyl-2-(3-methylphenyl)pyrimidine-5-carboxamide](/img/structure/B5592095.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)

![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5592110.png)

![1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5592117.png)

![N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)